2-(Benzyloxy)-4-methylbenzaldehyde chemical properties
2-(Benzyloxy)-4-methylbenzaldehyde chemical properties
An In-depth Technical Guide to 2-(Benzyloxy)-4-methylbenzaldehyde: Properties, Synthesis, and Reactivity
Introduction
2-(Benzyloxy)-4-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a reactive aldehyde group, a sterically influential benzyloxy protecting group, and an electron-donating methyl group, provides a unique platform for the construction of complex molecular scaffolds. This guide offers a comprehensive technical overview intended for researchers, chemists, and drug development professionals, delving into the compound's physicochemical properties, synthetic pathways, characteristic reactivity, and handling protocols. The strategic placement of its functional groups dictates its utility as a building block for a diverse range of chemical entities, particularly within the realm of medicinal chemistry and materials science.
Physicochemical Properties
The fundamental properties of 2-(Benzyloxy)-4-methylbenzaldehyde are critical for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Benzyloxy)-4-methylbenzaldehyde | |
| CAS Number | 154478-35-0 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 105-108 °C | [1] |
| Boiling Point | 379.9±27.0 °C (Predicted) | [1] |
| Density | 1.119±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, stored under nitrogen | [1] |
Synthesis of 2-(Benzyloxy)-4-methylbenzaldehyde
The most direct and common synthetic route to 2-(Benzyloxy)-4-methylbenzaldehyde is through the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol, 2-hydroxy-4-methylbenzaldehyde, with a benzyl halide in the presence of a base. The hydroxyl group of the starting salicylaldehyde derivative is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide to form the benzyl ether.
Experimental Protocol: Benzylation of 2-Hydroxy-4-methylbenzaldehyde
This protocol is based on established procedures for the benzylation of substituted phenols.[3][4]
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Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile.
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Addition of Base : Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution. The base will neutralize the phenolic proton.
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Addition of Alkylating Agent : To the stirred suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.
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Reaction : Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting phenol.
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Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction : Dissolve the crude residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
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Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(benzyloxy)-4-methylbenzaldehyde.
Spectroscopic Characterization
The structural confirmation of 2-(Benzyloxy)-4-methylbenzaldehyde relies on standard spectroscopic techniques. While specific experimental spectra are proprietary, the expected chemical shifts and signals can be reliably predicted based on its structure and data from analogous compounds.[5][6]
| Technique | Expected Observations |
| ¹H NMR | ~10.3 ppm : Singlet, 1H (aldehyde proton, -CHO).~7.2-7.8 ppm : Multiplets, 8H (aromatic protons).~5.1 ppm : Singlet, 2H (benzylic protons, -O-CH₂-Ph).~2.4 ppm : Singlet, 3H (methyl protons, -CH₃). |
| ¹³C NMR | ~191 ppm : Aldehyde carbonyl carbon.~160 ppm : Aromatic carbon attached to the benzyloxy group.~120-145 ppm : Other aromatic carbons.~70 ppm : Benzylic carbon (-O-CH₂-Ph).~21 ppm : Methyl carbon. |
| IR (Infrared) | ~1680-1700 cm⁻¹ : Strong C=O stretch (aldehyde).~2720, 2820 cm⁻¹ : C-H stretch (aldehyde).~1250 cm⁻¹ : C-O stretch (aryl ether).~3030 cm⁻¹ : Aromatic C-H stretch. |
| Mass Spec (MS) | m/z 226.27 : Molecular ion peak [M]⁺ corresponding to C₁₅H₁₄O₂. |
Chemical Reactivity
The reactivity of 2-(Benzyloxy)-4-methylbenzaldehyde is dictated by its three principal functional components: the aldehyde, the benzyloxy group, and the substituted aromatic ring.
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The Aldehyde Group : As the most reactive site, the aldehyde's carbonyl carbon is highly electrophilic. It readily undergoes nucleophilic addition reactions. Common transformations include:
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Condensation Reactions : Participation in Knoevenagel, aldol, and Wittig reactions to form new carbon-carbon bonds.[7][8]
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Reductive Amination : Formation of amines via reaction with an amine and a reducing agent.
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Oxidation : Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
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Reduction : Conversion to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).
-
-
The Benzyloxy Group : This group primarily serves as a protecting group for the phenol. Its key reaction is debenzylation , typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This reaction cleaves the benzyl ether to regenerate the free hydroxyl group, a crucial step in multi-step syntheses. The bulky nature of this group also provides significant steric hindrance at the ortho position, which can influence the approach of reagents to the adjacent aldehyde group.[9]
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The Aromatic Ring : The ring is activated towards electrophilic aromatic substitution. The benzyloxy group (an alkoxy group) is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group. Their combined influence strongly directs incoming electrophiles to the positions ortho and para to the activating groups, primarily the C3 and C5 positions.
Applications in Research and Development
While specific applications for 2-(Benzyloxy)-4-methylbenzaldehyde are not extensively documented in public literature, its structural motifs are highly relevant in medicinal chemistry.[10] Structurally related benzyloxybenzaldehyde derivatives are recognized as crucial building blocks for novel therapeutic agents. For instance, 2-(benzyloxy)-4-fluorobenzaldehyde is a key scaffold for designing molecules with enhanced pharmacological properties, including inhibitors of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer.[7] The aldehyde functionality provides a versatile handle for constructing a wide array of bioactive molecules through transformations like Schiff base formation and aldol condensations.[7] Therefore, 2-(Benzyloxy)-4-methylbenzaldehyde is a promising precursor for the synthesis of complex heterocyclic systems and other scaffolds of interest in drug discovery programs.
Safety and Handling
As a laboratory chemical, 2-(Benzyloxy)-4-methylbenzaldehyde requires careful handling. While a full toxicological profile is not available, data from structurally similar compounds suggests it should be treated as a potential irritant.
-
Hazard Classification : Although not universally classified, related compounds are often labeled with GHS hazard statements indicating they may cause skin irritation, serious eye irritation, and respiratory irritation.[2][11][12]
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Handling Precautions :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 2-8°C under an inert atmosphere like nitrogen is recommended.[1]
Conclusion
2-(Benzyloxy)-4-methylbenzaldehyde is a synthetically versatile aromatic aldehyde with significant potential as an intermediate in advanced organic synthesis. Its properties are well-defined by the interplay of its aldehyde, benzyl ether, and methyl-substituted aromatic functionalities. A firm understanding of its synthesis, spectroscopic identity, and predictable reactivity is essential for leveraging this compound in the design and execution of synthetic routes targeting novel molecules in pharmaceuticals and materials science. Adherence to proper safety and handling protocols is mandatory to ensure its safe and effective use in the laboratory.
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